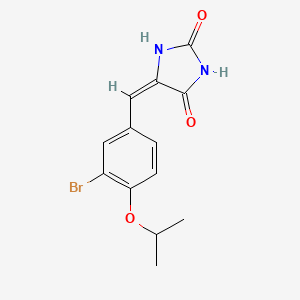![molecular formula C10H17N5OS B5847833 1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone, commonly known as BETA, is a chemical compound that has gained attention in scientific research due to its unique properties. BETA is a thioacetone derivative of the triazine family and is synthesized using various methods.
Mécanisme D'action
The mechanism of action of BETA is not fully understood. However, studies have shown that BETA can act as a nucleophile and can react with various electrophiles. BETA has also been shown to form coordination complexes with transition metal ions, which can alter its reactivity.
Biochemical and Physiological Effects:
BETA has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BETA can interact with biological molecules, including proteins and DNA. BETA has also been shown to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BETA in lab experiments is its high yield during synthesis. BETA is also stable and can be stored for extended periods without degradation. However, one limitation of using BETA is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the use of BETA in scientific research. One potential direction is its use in the synthesis of new compounds with unique properties. BETA can also be used as a building block for the preparation of metal complexes and as a ligand in coordination chemistry. Further studies are needed to fully understand the mechanism of action and potential applications of BETA in various fields of research.
Conclusion:
In conclusion, BETA is a thioacetone derivative of the triazine family that has gained attention in scientific research due to its unique properties. BETA can be synthesized using various methods and has been used in the preparation of various compounds and metal complexes. Although the mechanism of action and potential applications of BETA are not fully understood, further studies are needed to explore its potential in various fields of research.
Méthodes De Synthèse
BETA can be synthesized using different methods, including the reaction of 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine with thiourea in the presence of a base, such as sodium hydroxide. The reaction yields BETA as a white crystalline solid with a high yield.
Applications De Recherche Scientifique
BETA has been used in various scientific research studies due to its unique properties. It has been used as a reagent in the synthesis of various compounds, including triazine derivatives and thioacetone derivatives. BETA has also been used in the preparation of metal complexes and as a ligand in coordination chemistry.
Propriétés
IUPAC Name |
1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5OS/c1-4-11-8-13-9(12-5-2)15-10(14-8)17-6-7(3)16/h4-6H2,1-3H3,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNVGTWMUWHRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5847770.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)


![2-phenyl-2,5-dihydrospiro[benzo[g]indazole-4,1'-cyclohexan]-3-amine](/img/structure/B5847797.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)

![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5847845.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
